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Abstract
Cianopramine (Ro 11-2465), also known as 3-cyanoimipramine, is a tricyclic antidepressant

(TCA) developed by Hoffmann-La Roche.[1][2] Characterized as a potent and selective

serotonin reuptake inhibitor (SSRI), it was investigated for the treatment of depression but was

ultimately never marketed.[2][3] This technical guide provides a comprehensive overview of the

discovery, history, synthesis, and pharmacological profile of Cianopramine, including detailed

experimental protocols and quantitative data analysis.

Discovery and History
The development of Cianopramine (Ro 11-2465) emerged from the extensive research into

tricyclic antidepressants conducted by Hoffmann-La Roche in the mid to late 20th century.

Following the serendipitous discovery of the antidepressant properties of iproniazid in 1951, the

company dedicated significant resources to the development of novel psychotropic agents.[1]

[4] The "Ro" designation in its development code, Ro 11-2465, signifies its origin within the

Hoffmann-La Roche research program.

Cianopramine was synthesized as a derivative of imipramine, the first-in-class TCA.[2] The

key structural modification was the introduction of a cyano (-CN) group at the 3-position of the

dibenz[b,f]azepine ring. This modification was intended to alter the pharmacological profile of

the parent compound, potentially enhancing its selectivity and reducing side effects.
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Early preclinical and clinical investigations in the 1980s confirmed that Cianopramine was a

potent and selective inhibitor of serotonin (5-HT) uptake.[3] Clinical trials demonstrated its

efficacy in treating depression, with a side effect profile that was notably less anticholinergic

than that of established TCAs like amitriptyline.[5] Despite these promising findings,

Cianopramine did not proceed to market for reasons that have not been publicly detailed.

Synthesis of Cianopramine (Ro 11-2465)
The synthesis of Cianopramine can be conceptualized as a two-part process: the formation of

the core tricyclic structure, 3-cyano-10,11-dihydro-5H-dibenz[b,f]azepine (also known as 3-

cyanoiminodibenzyl), followed by the attachment of the dimethylaminopropyl side chain.

Synthesis of 3-Cyanoiminodibenzyl
A plausible synthetic route for this key intermediate, based on patent literature, involves the

cyanation of 3-chloroiminodibenzyl.

Experimental Protocol:

Reaction Setup: To a solution of 3-chloro-iminodibenzyl in N-methyl-2-pyrrolidone (NMP),

add sodium cyanide (NaCN) and nickel(II) bromide trihydrate (NiBr₂·3H₂O).

Microwave Irradiation: Subject the reaction mixture to microwave irradiation at 200°C for 30

minutes.

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash

repeatedly with saturated aqueous sodium chloride.

Purification: The resulting crude product can be purified by column chromatography to yield

3-cyano-iminodibenzyl.

Alkylation and Formation of Cianopramine
The final step involves the N-alkylation of 3-cyanoiminodibenzyl with the dimethylaminopropyl

side chain.

Experimental Protocol:
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Deprotonation: Treat a solution of 3-cyanoiminodibenzyl in an anhydrous aprotic solvent

(e.g., tetrahydrofuran) with a strong base such as sodium hydride (NaH) to form the

corresponding anion.

Alkylation: Add 3-(dimethylamino)propyl chloride hydrochloride to the reaction mixture. The

hydrochloride salt is typically used for stability and can be neutralized in situ or prior to the

reaction.

Reaction Conditions: The reaction is typically stirred at room temperature or gently heated to

ensure completion.

Work-up and Purification: Quench the reaction with water and extract the product with an

organic solvent. The crude Cianopramine can then be purified by crystallization or column

chromatography.

Pharmacological Profile
Cianopramine's primary mechanism of action is the selective inhibition of the serotonin

transporter (SERT), leading to increased synaptic concentrations of serotonin.[3]

Receptor and Transporter Binding Affinity
While a complete set of Kᵢ values across a wide range of receptors is not readily available in

the public domain for this unmarketed compound, the existing data and qualitative descriptions

from various studies allow for the construction of a binding profile.
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Target Affinity/Activity Reference

Serotonin Transporter (SERT) Potent Inhibitor [3]

Norepinephrine Transporter

(NET)
Weak Inhibitor [3]

Dopamine Transporter (DAT) Not a significant inhibitor [6]

Muscarinic Acetylcholine

Receptors
Low Affinity [5]

Histamine H₁ Receptors
Lower affinity than traditional

TCAs
[7]

α₁-Adrenergic Receptors Weak Antagonist [3]

Postsynaptic 5-HT₂ Receptors Weak Antagonist [2]

In Vitro and In Vivo Pharmacology
3.2.1. Serotonin Uptake Inhibition

Studies in human platelets have demonstrated Cianopramine's potent inhibition of serotonin

uptake.

Experimental Protocol: Platelet Serotonin Uptake Assay

Platelet Rich Plasma (PRP) Preparation: Obtain whole blood from healthy volunteers and

centrifuge at a low speed to obtain PRP.

Incubation: Incubate PRP with varying concentrations of Cianopramine or placebo.

Radiolabeling: Add ¹⁴C-labeled serotonin (¹⁴C-5-HT) to the PRP and incubate to allow for

uptake.

Termination of Uptake: Stop the uptake process by rapid cooling and centrifugation to pellet

the platelets.
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Quantification: Lyse the platelets and measure the amount of incorporated ¹⁴C-5-HT using

liquid scintillation counting.

Data Analysis: Calculate the percentage inhibition of 5-HT uptake at different drug

concentrations to determine the IC₅₀ value.

Results of Serotonin Uptake Inhibition in Human Platelets (Ex Vivo)[3]

Dose of Cianopramine
% Inhibition (2 hours post-
dose)

% Inhibition (24 hours
post-dose)

0.5 mg 57% ± 12% 27% ± 13%

1 mg 59% ± 10% 41% ± 13%

2 mg 80% ± 2% 52% ± 10%

3.2.2. Postsynaptic Serotonin Receptor Antagonism

Cianopramine also exhibits weak antagonist properties at postsynaptic serotonin receptors.

Experimental Protocol: Quipazine-Induced Head Twitch Test in Rats

Animal Preparation: Acclimate male rats to the testing environment.

Drug Administration: Administer Cianopramine or a vehicle control intraperitoneally.

Agonist Challenge: After a set pretreatment time, administer the serotonin agonist quipazine.

Behavioral Observation: Observe and count the number of head twitches for a defined

period.

Data Analysis: Calculate the dose of Cianopramine required to reduce the number of head

twitches by 50% (ID₅₀).

Pharmacokinetics
Detailed pharmacokinetic studies on Cianopramine are not extensively published. However,

as a tricyclic antidepressant, its pharmacokinetic profile can be expected to share

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.droracle.ai/articles/387313/half-life-and-peak-of-tricyclic-antidepressants
https://www.benchchem.com/product/b1668977?utm_src=pdf-body
https://www.benchchem.com/product/b1668977?utm_src=pdf-body
https://www.benchchem.com/product/b1668977?utm_src=pdf-body
https://www.benchchem.com/product/b1668977?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668977?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


characteristics with other members of its class.[8][9][10]

General Pharmacokinetic Properties of Tricyclic Antidepressants

Parameter Typical Range/Characteristic

Absorption Well absorbed orally

Bioavailability 40-50% due to first-pass metabolism

Protein Binding High

Volume of Distribution Large (5-30 L/kg)

Metabolism
Extensive hepatic metabolism via CYP450

enzymes (e.g., CYP2D6, CYP2C19)

Active Metabolites Common (e.g., desmethyl metabolites)

Elimination Half-life Long (typically 24 hours or more)

Excretion Primarily as metabolites in urine

Cianopramine is known to have an active N-desmethyl metabolite, Ro 12-5419

(desmethylcianopramine).[8]

Clinical Studies
A notable clinical trial compared the efficacy and tolerability of Cianopramine with amitriptyline

and a placebo in depressed patients.

Study Design: Double-blind, placebo-controlled trial. Participants: 60 patients with depressive

episodes (DSM-III criteria). Treatment Groups:

Cianopramine (n=20)

Amitriptyline (n=20)

Placebo (n=20)

Key Findings:[5]
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Treatment Group Mean Daily Dose
Efficacy (vs.
Placebo)

Anticholinergic
Side Effects

Cianopramine 3.3 ± 0.6 mg
Statistically Superior

(p < 0.02)

Comparable to

Placebo

Amitriptyline 86.4 ± 21 mg
Statistically Superior

(p < 0.02)

Significantly Higher

than Placebo and

Cianopramine

The study concluded that Cianopramine was a promising new antidepressant with a favorable

side-effect profile.[5]
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Caption: Primary mechanism of action of Cianopramine.
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Starting Materials
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Caption: Simplified synthetic workflow for Cianopramine.

Conclusion
Cianopramine (Ro 11-2465) represents a noteworthy chapter in the history of antidepressant

development. As a potent and selective serotonin reuptake inhibitor with a favorable side-effect

profile compared to its tricyclic predecessors, it held considerable therapeutic promise. While

the reasons for its discontinuation remain unpublished, the study of Cianopramine provides

valuable insights into the structure-activity relationships of tricyclic antidepressants and the

ongoing quest for more effective and tolerable treatments for depressive disorders. This

technical guide consolidates the available scientific literature to serve as a resource for

researchers and professionals in the field of drug discovery and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Roche - Wikipedia [en.wikipedia.org]

2. US4138482A - 3-Cyano-N-(N,N-dimethylaminopropyl)-iminodibenzyl and salts thereof -
Google Patents [patents.google.com]

3. droracle.ai [droracle.ai]

4. imperialbiosciencereview.wordpress.com [imperialbiosciencereview.wordpress.com]

5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

6. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

7. Tricyclic Antidepressants - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

8. Metabolism of tricyclic antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

9. Metabolism of Tricyclic Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]

10. litfl.com [litfl.com]

To cite this document: BenchChem. [The Unveiled Story of Cianopramine (Ro 11-2465): A
Technical Deep Dive]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1668977#discovery-and-history-of-cianopramine-ro-
11-2465]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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